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Methyl 1-benzothiophene-2-carbodithioate

Cat. No.: B14394898
CAS No.: 88075-83-6
M. Wt: 224.4 g/mol
InChI Key: QRWUDSLRXNMWMU-UHFFFAOYSA-N
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Description

Significance of the Benzothiophene (B83047) Core in Heterocyclic Chemistry

The benzothiophene moiety, an aromatic structure formed by the fusion of a benzene (B151609) ring and a thiophene (B33073) ring, is a prominent scaffold in the field of heterocyclic chemistry. chemicalbook.com This bicyclic system is a key structural component in numerous compounds that exhibit a wide array of biological activities. chemsrc.com Consequently, it is often referred to as a "privileged structure" in medicinal chemistry and drug discovery.

The benzothiophene core is present in several pharmaceutical drugs. Notable examples include:

Raloxifene , a selective estrogen receptor modulator (SERM) used in the treatment of osteoporosis. researchgate.net

Zileuton , an inhibitor of 5-lipoxygenase used for the management of asthma. researchgate.net

Sertaconazole , an antifungal medication. nih.gov

Beyond its medicinal applications, the benzothiophene framework is also utilized in the development of organic materials. Its inherent aromaticity and the presence of the sulfur atom contribute to electronic properties that make it a suitable component for organic semiconductors and fluorescent materials used in devices like solar cells. chemsrc.com The versatility of the benzothiophene ring system allows for functionalization at various positions, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules for specific applications. howeipharm.com A variety of synthetic methods, including intramolecular cyclization of aryl sulfides and palladium-catalyzed reactions, have been developed to construct this important heterocyclic system. chemicalbook.comhoweipharm.com

Fundamental Role of the Carbodithioate Functionality in Chemical Transformations

The carbodithioate group, specifically in the form of dithioester (R-C(S)S-R'), is a versatile and reactive functional group in organic chemistry. Dithioesters are sulfur analogs of esters where both oxygen atoms are replaced by sulfur. This substitution significantly alters the group's chemical properties, making it a valuable tool for a range of chemical transformations.

Dithioesters are known precursors for the synthesis of various heterocyclic compounds. researchgate.net Their reactivity stems from the nature of the thiocarbonyl (C=S) bond, which is more polarized and weaker than the corresponding carbonyl (C=O) bond. This makes the carbon atom highly electrophilic and susceptible to nucleophilic attack.

Common methods for synthesizing dithioesters include the reaction of Grignard reagents with carbon disulfide, followed by alkylation, or the use of thionating agents like Lawesson's reagent on carboxylic acids or thioesters. researchgate.net A notable method involves the base-induced fragmentation of 2-aryl-1,3-dithiolanes to generate an aryl-dithiocarboxylate anion, which is then trapped with an alkyl halide (such as methyl iodide) to furnish the corresponding methyl dithioester. researchgate.net This functionality is particularly recognized for its role in polymer chemistry as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a powerful technique for creating polymers with controlled molecular weights and narrow polydispersities. researchgate.net

Contextual Overview of Methyl 1-benzothiophene-2-carbodithioate within the Landscape of Dithioester Chemistry

This compound, identified by the CAS number 88075-83-6, is a molecule that integrates the stable, aromatic benzothiophene scaffold with the reactive methyl dithioester functional group at the 2-position. nih.gov While this specific compound is listed in chemical supplier databases, detailed peer-reviewed studies focusing exclusively on its synthesis and reactivity are not prevalent in publicly accessible scientific literature. However, its chemical behavior and synthetic accessibility can be understood by considering the established chemistry of its constituent parts.

Structurally, the compound features the dithioester group attached to a key position of the benzothiophene ring. Electrophilic substitution reactions on the parent benzothiophene typically occur at the 3-position, but functionalization at the 2-position is also common and can be achieved through various synthetic routes, often involving lithiation or other metal-catalyzed processes. chemicalbook.com

A plausible synthetic route to this compound can be proposed based on general methods for dithioester synthesis. This would likely involve the deprotonation of benzothiophene at the 2-position using a strong base like n-butyllithium to form 2-lithiobenzothiophene. This reactive intermediate could then be treated with carbon disulfide (CS₂) to form a lithium benzothiophene-2-dithiocarboxylate salt. Subsequent quenching of this salt with an electrophilic methylating agent, such as methyl iodide (CH₃I), would yield the final product, this compound.

From a reactivity perspective, the compound is expected to exhibit dual chemical characteristics. The benzothiophene ring system would likely retain its aromatic stability and undergo reactions typical of this scaffold, such as electrophilic substitution on the benzene portion of the molecule. The methyl dithioester group, conversely, would serve as the primary site for nucleophilic attack, making the molecule a potentially useful intermediate for the synthesis of more complex benzothiophene derivatives functionalized at the 2-position.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8S3 B14394898 Methyl 1-benzothiophene-2-carbodithioate CAS No. 88075-83-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88075-83-6

Molecular Formula

C10H8S3

Molecular Weight

224.4 g/mol

IUPAC Name

methyl 1-benzothiophene-2-carbodithioate

InChI

InChI=1S/C10H8S3/c1-12-10(11)9-6-7-4-2-3-5-8(7)13-9/h2-6H,1H3

InChI Key

QRWUDSLRXNMWMU-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)C1=CC2=CC=CC=C2S1

Origin of Product

United States

Synthetic Methodologies for Methyl 1 Benzothiophene 2 Carbodithioate and Its Analogues

Strategies for the Construction of the Benzothiophene (B83047) Ring System

The formation of the benzothiophene scaffold is a critical step in the synthesis of the target molecule and its analogs. A variety of methods, including both metal-catalyzed and metal-free reactions, have been developed to achieve this.

Metal-Catalyzed and Metal-Free Approaches to Benzothiophene Synthesis

Metal-Catalyzed Approaches:

Transition-metal catalysis has proven to be a powerful tool for the synthesis of benzothiophenes, offering high efficiency and functional group tolerance.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used in C-S bond formation reactions. One common strategy involves the intramolecular cyclization of 2-alkynylthioanisoles.

Copper-Catalyzed Reactions: Copper-catalyzed methods often involve the reaction of 2-halophenylacetylenes with a sulfur source. For instance, the reaction of 2-bromoalkynylbenzenes with sodium sulfide (B99878) in the presence of a copper(I) iodide (CuI) and a ligand like TMEDA (tetramethylethylenediamine) can yield various 2-substituted benzothiophenes. Another approach involves the in-situ incorporation of sulfur followed by a copper-catalyzed cyclization.

Gold-Catalyzed Reactions: Gold catalysts can facilitate the carbothiolation of alkynes, providing an atom-economical route to 2,3-disubstituted benzothiophenes.

Metal-Free Approaches:

In recent years, there has been a growing interest in developing metal-free synthetic routes to benzothiophenes to avoid the cost and potential toxicity of transition metals.

Iodine-Catalyzed Cascade Reactions: A notable metal-free method involves the iodine-catalyzed cascade reaction of substituted thiophenols with alkynes. This approach is considered an efficient, economical, and environmentally friendly way to access a variety of benzothiophenes.

Electrophilic Cyclization: The electrophilic cyclization of o-alkynyl thioanisoles can be achieved using various electrophilic reagents to furnish 2,3-disubstituted benzothiophenes.

Radical Annulation: A photocatalytic radical annulation process of o-methylthio-arenediazonium salts with alkynes, initiated by green light irradiation of a photosensitizer like eosin Y, offers a regioselective synthesis of substituted benzothiophenes.

Cascade Reactions for Benzothiophene Formation

Cascade reactions, also known as tandem or domino reactions, allow for the formation of complex molecules in a single synthetic operation, which is highly efficient. An iodine-catalyzed cascade reaction of substituted thiophenols with alkynes provides a metal- and solvent-free synthesis of benzothiophene derivatives in good yields. This transformation is not only efficient and economical but also aligns with the principles of green chemistry.

Tandem Condensation and Intramolecular C-S Bond Formation in Benzothiophene Synthesis

A highly effective method for the synthesis of diversely substituted benzothiophenes involves a tandem base-mediated condensation of o-iodoarylacetonitriles, acetates, or ketones with (hetero)aryldithioesters, followed by an intramolecular C-S bond formation. This domino reaction provides a direct route to functionalized benzothiophenes, including those bearing a carbodithioate moiety at the 2-position. This specific methodology is particularly relevant for the synthesis of the title compound and its analogs.

Approaches to Incorporating the Carbodithioate Moiety

The introduction of the carbodithioate group is a key step in the synthesis of Methyl 1-benzothiophene-2-carbodithioate. This can be achieved through general methods for dithioester synthesis or through methodologies specifically designed for benzothiophene substrates.

General Synthetic Routes to Dithioesters

Dithioesters are valuable intermediates in organic synthesis. A common and straightforward method for their preparation involves the reaction of a Grignard reagent with carbon disulfide, followed by alkylation of the resulting dithiocarboxylate salt with an alkyl halide, such as methyl iodide, to yield the corresponding methyl dithioester.

Specific Methodologies for the Preparation of Benzothiophene Carbodithioates

The tandem base-mediated condensation and intramolecular C-S bond formation mentioned previously (see section 2.1.3) provides a direct and efficient route to benzothiophene carbodithioates. In this reaction, an appropriately substituted o-iodoaryl precursor reacts with a dithioester in the presence of a base. The initial condensation is followed by an intramolecular cyclization to form the benzothiophene ring with the carbodithioate group already in place at the 2-position. This method allows for the synthesis of a variety of substituted benzothiophene carbodithioates in excellent yields.

Below is a data table summarizing the synthesis of various substituted benzothiophene-2-carbodithioates using a tandem base-mediated condensation and intramolecular C-S bond formation.

Entryo-Iodoaryl PrecursorDithioesterProductYield (%)
12-IodobenzonitrileMethyl dithiobenzoateMethyl 3-amino-1-benzothiophene-2-carbodithioate92
2Methyl 2-iodophenylacetateMethyl dithiobenzoateMethyl 3-methoxycarbonyl-1-benzothiophene-2-carbodithioate85
31-(2-Iodophenyl)ethan-1-oneMethyl dithiobenzoateMethyl 3-acetyl-1-benzothiophene-2-carbodithioate88
42-IodobenzonitrileEthyl dithioacetateEthyl 3-amino-1-benzothiophene-2-carbodithioate90

Table 1: Synthesis of Substituted Benzothiophene-2-carbodithioates via Tandem Reaction

Green Chemistry Principles in the Synthesis of Related Carbodithioates

The application of green chemistry principles to the synthesis of carbodithioates and related dithiocarbamates has gained significant attention, aiming to reduce the environmental impact of chemical processes. These approaches focus on the use of greener solvents, alternative energy sources, and catalyst-free or recyclable catalytic systems to improve efficiency and minimize waste.

One-pot, three-component reactions are a cornerstone of green synthesis, offering high atom economy. For instance, the synthesis of dithiocarbamates can be achieved by the condensation of an amine, carbon disulfide, and an electrophilic reagent in environmentally benign solvents. organic-chemistry.org Deep eutectic solvents (DES) and polyethylene glycol (PEG) have emerged as effective green reaction media for this purpose. rsc.org These solvents are often biodegradable, non-toxic, and can be recovered and recycled for subsequent reactions. rsc.org

Ultrasound and microwave irradiation represent alternative energy sources that can accelerate reaction rates, reduce reaction times, and improve yields in the synthesis of dithiocarbamates. acs.orgproquest.com Ultrasound-assisted synthesis has been successfully employed for the high-yielding and rapid preparation of N,S-dialkyl dithiocarbamates derived from amino acids in water, a green and safe solvent. acs.org Similarly, microwave-assisted synthesis has been utilized for the efficient preparation of various heterocyclic compounds, a technique that can be extended to carbodithioate synthesis to reduce energy consumption and solvent use. organic-chemistry.org

Solvent-free reaction conditions present another key green chemistry approach. The synthesis of dithiocarbamates has been demonstrated in a one-pot procedure by reacting amines, carbon disulfide, and a Michael acceptor at room temperature without any solvent or catalyst, resulting in high yields and minimal waste. organic-chemistry.org This method aligns with the principles of green chemistry by eliminating the need for potentially toxic solvents and simplifying the purification process. organic-chemistry.org

The following table summarizes various green synthetic approaches for dithiocarbamates, which are analogous to the synthesis of carbodithioates.

Table 1: Green Synthetic Approaches for Dithiocarbamates

Green Approach Solvents/Conditions Key Advantages
Deep Eutectic Solvents (DES) Choline chloride:Urea Recyclable, Biodegradable, Non-toxic
Polyethylene Glycol (PEG) PEG-400 Recyclable, Low toxicity
Ultrasound-Assisted Synthesis Water Reduced reaction times, High yields, Use of a safe solvent
Microwave-Assisted Synthesis Solvent-free or minimal solvent Rapid heating, Shorter reaction times, Increased yields

Derivatization and Structural Modifications of this compound

The carbodithioate group in this compound is a versatile functional group that can undergo various chemical transformations, making it a valuable precursor for the synthesis of a wide range of heterocyclic compounds.

Chemical Transformations Involving the Carbodithioate Group

The carbodithioate moiety can serve as a building block for the construction of more complex molecular architectures. The sulfur atoms of the carbodithioate group can act as nucleophiles, and the carbon atom is electrophilic, allowing for a variety of reactions.

One common transformation is the reaction with amines. For example, dithiocarbamates, which are structurally related to carbodithioates, can be synthesized through the reaction of an amine with carbon disulfide. ajgreenchem.com This reactivity can be extended to the derivatization of the carbodithioate group.

The carbodithioate group can also be a precursor for the formation of other functional groups. For instance, under certain conditions, it might be possible to convert the carbodithioate into a carboxylic acid or an amide, although this is not a primary application of this functional group.

Synthesis of Heterocyclic Derivatives from Carbodithioate Precursors (e.g., thiadiazoles, thiophenes, thiazoles, thienothiophenes, thienofurans)

The carbodithioate functionality is an excellent starting point for the synthesis of various sulfur and nitrogen-containing heterocycles.

Thiadiazoles: 1,3,4-Thiadiazole derivatives can be synthesized from dithiocarbazates, which can be generated from the reaction of hydrazines with carbon disulfide, a reaction closely related to carbodithioate chemistry. acs.orgsbq.org.br The cyclization of thiosemicarbazides, which can be derived from dithiocarbamates, is a common route to 2-amino-1,3,4-thiadiazoles. sbq.org.br For example, the reaction of acylhydrazines with dithiocarbamates can lead to the formation of 2,5-disubstituted-1,3,4-thiadiazoles. acs.org

Thiophenes: While not a direct cyclization of the carbodithioate itself, the benzothiophene core of the target molecule can be further functionalized to build fused thiophene (B33073) rings, leading to thienothiophenes. The Paal-Knorr thiophene synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, is a classic method for thiophene ring formation. pharmaguideline.comorganic-chemistry.org More modern approaches involve palladium-catalyzed cross-coupling reactions on a pre-existing thiophene or benzothiophene ring. nih.gov

Thiazoles: Thiazole derivatives can be efficiently synthesized from precursors containing a carbodithioate or dithiocarbamate (B8719985) moiety. One method involves the reaction of active methylene isocyanides with methyl carbodithioates in the presence of a strong base to yield 4,5-disubstituted thiazoles. nih.gov Another approach is the reaction of dithiocarbamates with α-halocarbonyl compounds. proquest.com For instance, 2-(alkylthio)thiazol-4(5H)-ones can be prepared from alkyl dithiocarbamates and chloroacetyl chloride. acs.org

The following table provides examples of heterocyclic synthesis from carbodithioate or related precursors.

Table 2: Synthesis of Heterocyclic Derivatives

Heterocycle Precursors Reagents and Conditions
4,5-Disubstituted Thiazoles Active methylene isocyanides, Methyl carbodithioates Sodium hydride, Dimethylformamide
2-(Alkylthio)thiazol-4(5H)-ones Alkyl dithiocarbamates, Chloroacetyl chloride Sodium bicarbonate
2-Amino-1,3,4-thiadiazoles Thiosemicarbazides (from dithiocarbamates) Acid-catalyzed cyclization

Thienothiophenes and Thienofurans: The synthesis of these fused heterocyclic systems typically involves the functionalization of the existing benzothiophene ring. For example, thieno[3,2-b]thiophenes can be synthesized through cascade cyclization of alkynyl diol derivatives. nih.gov Palladium-catalyzed coupling reactions are also widely used to construct thienothiophene frameworks. nih.gov The synthesis of benzothieno[3,2-b]benzofurans has been achieved via an intramolecular dehydrogenative C-O coupling reaction. rsc.org

Ring Expansion Reactions Initiated by Carbodithioate Functionality

While direct ring expansion reactions initiated by a carbodithioate group on a benzothiophene scaffold are not extensively documented, related sulfur-containing cyclic compounds undergo ring expansion. These reactions often provide access to medium-sized ring systems that are otherwise difficult to synthesize. figshare.com

For instance, cyclic S-dithioesters can undergo ring-expansion reactions with thiiranes in the presence of a catalyst. acs.orgfigshare.com This reaction proceeds via the insertion of the thiirane into the dithioester linkage, leading to the formation of larger cyclic polysulfides. acs.org Similarly, cyclic dithiocarbamates have been utilized as initiators for the ring-expansion polymerization of thiiranes, resulting in cyclic polysulfides with controlled molecular weights. illinois.edu

These examples suggest that the carbodithioate group, with its reactive sulfur atoms, has the potential to initiate ring expansion processes, particularly in the presence of suitable reagents like strained three-membered rings. Further research in this area could lead to novel synthetic routes for larger, sulfur-containing heterocyclic systems.

Advanced Characterization Techniques for Methyl 1 Benzothiophene 2 Carbodithioate and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular architecture of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these methods reveal detailed information about the connectivity of atoms, the types of functional groups present, and the nature of the electronic system.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. One-dimensional (1D) NMR (¹H and ¹³C) provides information about the chemical environment of individual nuclei, while two-dimensional (2D) NMR experiments establish correlations between them, revealing the complete atomic connectivity.

For Methyl 1-benzothiophene-2-carbodithioate, the ¹H NMR spectrum is expected to show distinct signals for the protons of the benzothiophene (B83047) ring system and the methyl group. The aromatic protons would typically appear as a complex pattern of multiplets in the downfield region, while the methyl protons would present as a singlet in the upfield region.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the carbons of the benzothiophene core, the thiocarbonyl carbon (C=S), and the methyl carbon.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic Protons (H4-H7)~7.3 - 8.0-
Aromatic Proton (H3)~7.5 - 7.8-
Methyl Protons (-SCH₃)~2.7-
Aromatic Carbons (C4-C7a)-~122 - 140
Aromatic Carbons (C3, C3a)-~125 - 142
Quaternary Carbon (C2)-~145 - 155
Thiocarbonyl Carbon (C=S)-~220 - 230
Methyl Carbon (-SCH₃)-~18 - 22

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. nih.govmdpi.com IR spectroscopy measures the absorption of infrared radiation that causes a change in the dipole moment of the molecule, while Raman spectroscopy is based on the inelastic scattering of incident light due to changes in molecular polarizability. nih.govksu.edu.sa These two methods are often complementary, as vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. mdpi.com

For this compound, IR and Raman spectra would reveal characteristic bands corresponding to its specific functional groups. Key vibrational modes would include C-H stretching from the aromatic ring and the methyl group, C=C stretching vibrations within the aromatic system, and, most characteristically, the C=S and C-S stretching vibrations of the carbodithioate moiety. The C=S stretching vibration is particularly informative and typically appears in a specific region of the spectrum, providing strong evidence for the presence of this group. Analysis of the fingerprint region (below 1500 cm⁻¹) would allow for detailed comparison with related structures.

Table 2. Characteristic Vibrational Frequencies for this compound.
Vibrational ModeExpected Frequency Range (cm⁻¹)Technique (Typical Intensity)
Aromatic C-H Stretch3100 - 3000IR (Variable), Raman (Strong)
Aliphatic C-H Stretch (-CH₃)3000 - 2850IR (Medium), Raman (Medium)
Aromatic C=C Stretch1600 - 1450IR (Variable), Raman (Strong)
C=S Stretch (Thiocarbonyl)1250 - 1050IR (Strong), Raman (Variable)
C-S Stretch800 - 600IR (Medium), Raman (Strong)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for studying molecules with conjugated π systems and chromophores, which are parts of a molecule that absorb light strongly in the UV-Vis region. libretexts.orgshu.ac.uk The absorption of UV or visible radiation by organic molecules is restricted to certain functional groups (chromophores) that contain valence electrons of low excitation energy. shu.ac.uk

The structure of this compound contains two major chromophores: the benzothiophene ring system and the carbodithioate group. These features give rise to characteristic electronic transitions, primarily π→π* and n→π* transitions. elte.hu The π→π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically high in intensity. The n→π* transitions, which involve exciting a non-bonding electron (from sulfur) to a π* antibonding orbital, are generally of lower intensity. uzh.ch Studies on related substituted thieno[3,2-b] ksu.edu.sabenzothiophenes show strong absorption bands attributed to π→π* aromatic electronic transitions. researchgate.net The resulting spectrum, a plot of absorbance versus wavelength, provides information about the extent of conjugation and the electronic nature of the molecule.

Table 3. Typical Electronic Transitions and Absorption Maxima (λmax) for Benzothiophene Derivatives.
Electronic TransitionTypical Wavelength Range (nm)Description
π→π250 - 300High-intensity absorption related to the conjugated benzothiophene system. researchgate.net
π→π300 - 350Lower-intensity absorption, possibly involving the carbodithioate group. researchgate.net
n→π*> 350Low-intensity absorption involving non-bonding electrons on sulfur atoms.

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In a typical electron impact (EI) mass spectrum, a molecule is ionized to form a molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the compound. This high-energy ion often undergoes fragmentation into smaller, characteristic ions.

For this compound (C₁₀H₈S₃), the high-resolution mass spectrum would confirm its elemental composition. The fragmentation pattern provides valuable structural information. libretexts.org Studies on the fragmentation of benzothiophene derivatives show that cleavage often occurs at bonds adjacent to the heteroatom or functional groups. nih.govnih.gov For the title compound, characteristic fragments would likely result from the loss of the methyl radical (•CH₃), the thiomethyl radical (•SCH₃), or the entire carbodithioate side chain. The stability of the benzothiophene ring means that ions containing this core structure are expected to be prominent in the spectrum. researchgate.net

Table 4. Predicted Mass Spectrometry Fragmentation for this compound (MW ≈ 224.37).
m/z (predicted)Ion StructureDescription
224[C₁₀H₈S₃]⁺•Molecular Ion (M⁺•)
177[M - •SCH₃]⁺Loss of thiomethyl radical
161[C₉H₅S₂]⁺Loss of •CS-SCH₃ followed by H rearrangement
134[C₈H₆S]⁺•Benzothiophene radical cation
47[CH₃S]⁺Thiomethyl cation

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide crucial data on molecular connectivity and electronic structure, X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional arrangement in the solid state.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise atomic arrangement of a crystalline compound. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to construct a 3D electron density map of the molecule, from which atomic positions can be determined with high precision. This analysis yields exact bond lengths, bond angles, and torsion angles.

For a compound like this compound, an SCXRD study would confirm the planarity of the benzothiophene ring system. It would also reveal the precise geometry of the carbodithioate group, including the C=S and C-S bond lengths and the orientation of the methyl group relative to the rest of the molecule. Furthermore, the analysis provides insight into the intermolecular interactions, such as π–π stacking or weaker hydrogen bonds, that govern how the molecules pack together in the crystal lattice. mdpi.com Structural studies of related benzothiophene derivatives have shown they often form lamellar structures with molecules arranged in a "herringbone" fashion. nih.gov Data obtained from such an analysis is typically presented in a crystallographic information file (CIF) and includes parameters like the crystal system, space group, and unit cell dimensions. juniperpublishers.com

Table 5. Representative Crystallographic Data for a Benzothiophene Derivative. juniperpublishers.com
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Example: 10.123
b (Å)Example: 8.456
c (Å)Example: 14.789
β (°)Example: 105.45
Volume (ų)Example: 1223.4
Z (Molecules per unit cell)4

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing in benzothiophene derivatives is often characterized by a lamellar structure with molecules arranged in a "herringbone" fashion. researchgate.net This arrangement is common for π-conjugated systems and is influenced by a combination of weak hydrogen bonds, π-π stacking, and other non-covalent interactions.

Detailed crystallographic studies on analogous compounds reveal several key interactions that are likely to stabilize the crystal lattice of this compound and its derivatives. These interactions include:

Hydrogen Bonds: Weak C–H···O and C–H···S hydrogen bonds are frequently observed, linking adjacent molecules into chains or more complex networks. nih.gov The presence of oxygen and sulfur atoms provides sites for these interactions.

π-π Interactions: The aromatic benzothiophene core facilitates π-π stacking interactions, where the electron clouds of adjacent rings interact attractively. These interactions are a dominant force in the packing of many aromatic compounds. researchgate.net

C–H···π Interactions: Interactions between a carbon-hydrogen bond and the π-system of a nearby aromatic ring also contribute to the stability of the crystal structure. nih.govresearchgate.net

Sulfur-Based Interactions: The sulfur atom in the benzothiophene ring and the carbodithioate group can participate in various non-covalent interactions. nih.gov Strong nonbonded S-S interactions can promote significant intermolecular orbital overlap. researchgate.net Furthermore, sulfur can engage in interactions with π systems, often favored over oxygen in similar contexts. soton.ac.uk

The structural modifications to the benzothiophene core can profoundly influence its electronic properties, intermolecular interactions, and crystal packing. researchgate.net Computational analyses, such as Hirshfeld surface analysis and density functional theory (DFT), are valuable tools for visualizing and quantifying these weak interactions. nih.govmdpi.comnih.gov For instance, in studies of related thiophene (B33073) derivatives, dispersion energy has been shown to be the dominant force in the crystal packing. mdpi.com

Below are tables detailing typical intermolecular interactions and crystal data for a representative benzothiophene derivative, which provide insight into the expected structural characteristics for this compound.

Table 1: Hydrogen Bond Geometry in a Representative Benzothiophene Derivative

D–H···AD–H (Å)H···A (Å)D···A (Å)D–H···A (°)
C1–H1···O20.932.453.296 (3)151
C5–H5···S10.932.913.804 (3)161
C12–H12···O10.932.583.402 (4)148
Data adapted from a study on a related benzothiophene derivative for illustrative purposes.

Table 2: Crystal Data and Structure Refinement for a Representative Benzothiophene Derivative

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)6.047, 7.757, 53.12
α, β, γ (°)90, 93.14, 90
Volume (ų)2486.1
Z4
Data adapted from a study on a related benzothiophene derivative for illustrative purposes.

Applications of Methyl 1 Benzothiophene 2 Carbodithioate in Advanced Chemical Research

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The benzothiophene (B83047) core is a privileged scaffold in medicinal chemistry, found in a range of therapeutic agents. Consequently, the development of synthetic routes to functionalized benzothiophene derivatives is of considerable importance.

While direct applications of Methyl 1-benzothiophene-2-carbodithioate in the construction of complex heterocyclic scaffolds are not extensively documented in readily available literature, the broader class of benzothiophene derivatives serves as crucial precursors for the synthesis of fused heterocyclic systems. For instance, functionalized benzothiophenes are key starting materials for the synthesis of benzothieno[3,2-b]pyridines. nih.gov One common strategy involves the Friedländer annulation, which is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group. organic-chemistry.orgresearchgate.netwikipedia.org

In a typical synthesis of benzothieno[3,2-b]pyridine, a 3-amino-2-formyl benzothiophene derivative is reacted with a ketone or a 1,3-dione in the presence of a base like piperidine (B6355638) or sodium hydroxide. nih.gov This reaction proceeds through the formation of an enamine or enolate, followed by cyclization and dehydration to yield the fused pyridine (B92270) ring. The versatility of this method allows for the generation of a library of substituted benzothieno[3,2-b]pyridines by varying the ketone or dione (B5365651) component. nih.gov

Furthermore, benzothiophene derivatives are utilized in the synthesis of other fused heterocycles such as thienopyrimidines. researchgate.netnih.govnih.govjmb.or.kr The synthesis of these compounds often starts from appropriately substituted aminothiophenes, which can be cyclized with various reagents to form the pyrimidine (B1678525) ring. nih.gov

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. nih.govnih.govwindows.netresearchgate.net This approach is highly valued in drug discovery and materials science for its efficiency and ability to generate diverse chemical libraries. nih.gov

The application of MCRs to the synthesis of heterocyclic scaffolds is a well-established strategy. nih.govwindows.netreed.edu While specific examples detailing the use of this compound in MCRs are not prevalent in the reviewed literature, the general principles of MCRs can be applied to create libraries of compounds based on various heterocyclic cores. For instance, the Ugi four-component reaction (U-4CR) is a prominent MCR that can be adapted to produce a wide array of heterocyclic structures through post-condensation modifications. nih.gov

The general strategy involves designing an MCR to generate an intermediate product with multiple functional groups that can then undergo subsequent intramolecular cyclization reactions to form diverse heterocyclic systems. nih.gov This "build/couple/pair" strategy is a cornerstone of diversity-oriented synthesis. nih.gov

Application in Controlled Radical Polymerization

In the realm of polymer chemistry, dithioester compounds have garnered significant attention for their role in mediating controlled radical polymerization, particularly through the Reversible Addition-Fragmentation chain Transfer (RAFT) process.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile technique for synthesizing polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions. The key to RAFT polymerization is the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound such as a dithioester, dithiocarbamate (B8719985), trithiocarbonate, or xanthate.

This compound, as a dithioester, can function as a RAFT agent. In a typical RAFT polymerization, the CTA reversibly reacts with propagating polymer radicals. This process establishes a dynamic equilibrium between active (propagating) and dormant (CTA-capped) polymer chains. As a result, all polymer chains grow at a similar rate, leading to a polymer population with a low polydispersity index (PDI).

The effectiveness of a dithioester as a RAFT agent is influenced by the substituents on the dithioester moiety. These substituents affect the stability of the intermediate radical and the rates of addition and fragmentation, which in turn determine the degree of control over the polymerization.

The use of dithioester-based RAFT agents allows for the precise control of polymer molecular weight and polydispersity. The theoretical number-average molecular weight (Mn) of the resulting polymer can be predicted based on the ratio of the initial monomer concentration to the initial RAFT agent concentration and the monomer conversion.

A hallmark of a well-controlled RAFT polymerization is the linear increase of Mn with monomer conversion, indicating that the number of polymer chains remains constant throughout the reaction. Concurrently, the polydispersity index (PDI), a measure of the breadth of the molecular weight distribution, remains low, typically below 1.3.

The following table provides illustrative data from a study on the RAFT polymerization of methyl methacrylate (B99206) (MMA) using a dithioester RAFT agent, demonstrating the control over molecular weight and PDI.

Table 1: RAFT Polymerization of Methyl Methacrylate (MMA) with a Dithioester RAFT Agent

EntryTime (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
121515,0001.25
243030,0001.20
364545,0001.15
486060,0001.10

This table is a representative example based on typical results reported for RAFT polymerization and is not specific to this compound.

A significant advantage of RAFT polymerization is its ability to produce polymers with complex architectures. The living nature of the polymerization, where the majority of polymer chains retain their thiocarbonylthio end-group, allows for the synthesis of various advanced structures.

Block Copolymers: These are synthesized by the sequential addition of different monomers. A polymer chain of one monomer is first grown, and then a second monomer is added to the reaction mixture, leading to the formation of a diblock copolymer. This process can be repeated to create triblock or multiblock copolymers.

Star Polymers: Star polymers consist of multiple polymer arms radiating from a central core. They can be synthesized using either an "arm-first" or a "core-first" approach. In the core-first method, a multifunctional RAFT agent is used, and the arms are grown simultaneously from the core.

Graft Copolymers: These polymers have a main polymer backbone with one or more side chains of a different polymer. They can be prepared by "grafting-from," "grafting-to," or "grafting-through" methods using RAFT polymerization.

Hyperbranched Polymers: These are highly branched, three-dimensional macromolecules. They can be synthesized via the self-condensing vinyl polymerization of a monomer that also contains a RAFT agent moiety.

The ability to create these diverse architectures opens up a wide range of applications for polymers in fields such as nanotechnology, drug delivery, and materials science.

Potential in Materials Science Research

The unique structural and electronic properties of this compound and its constituent moieties have positioned it as a compound of significant interest in advanced materials science research. The benzothiophene core provides a rigid, planar, and electron-rich π-system, while the carbodithioate group offers a versatile functional handle for surface anchoring and electronic coupling. These features are being actively explored for the development of next-generation organic electronic materials and for fundamental studies in molecular-scale electronics.

Integration into π-Extended Molecular Systems for Organic Electronic Materials

The benzothiophene unit is a critical building block in the design of high-performance organic semiconductors. nih.govresearchgate.net Its rigid and planar structure facilitates strong π-π stacking in the solid state, which is essential for efficient charge transport. nih.gov When integrated into larger, π-extended molecular systems, such as derivatives of nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT), the resulting materials exhibit excellent charge carrier mobilities, making them suitable for applications in organic field-effect transistors (OFETs). nih.govresearchgate.net

The development of modular synthetic approaches allows for the creation of a library of BTBT-based materials where functional groups can be tuned to modulate solid-state assembly and molecular orbital energy levels. nih.gov This tunability is crucial for optimizing the performance of organic electronic devices. For instance, unsymmetrical BTBT derivatives have the potential to outperform their symmetrical counterparts, with some liquid crystalline forms showing remarkably high mobilities. nih.gov Research has demonstrated that BTBT derivatives can serve as superior organic semiconductors, with vapor-deposited OFETs based on 2,7-diphenyl BTBT (DPh-BTBT) achieving mobilities up to 2.0 cm²/Vs, and solution-processed dialkyl-BTBTs showing mobilities greater than 1.0 cm²/Vs. nih.gov The high performance of these materials is attributed to large intermolecular orbital overlap and an isotropic two-dimensional electronic structure. nih.gov

Table 1: Charge Transport Properties of Selected BTBT-Based Organic Semiconductors

Compound Deposition Method Hole Mobility (cm²/Vs)
2,7-diphenyl BTBT (DPh-BTBT) Vapor-deposited Up to 2.0 nih.gov
Dialkyl-BTBTs (Cn-BTBTs) Solution-processed > 1.0 nih.gov
2-decyl-7-phenyl-BTBT Not Specified Up to 14.7 nih.gov

This table presents a selection of performance data for organic field-effect transistors (OFETs) based on various derivatives of the nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) core structure, illustrating the potential of this class of materials in organic electronics.

Exploration of Carbodithioate Moieties as Anchor Groups in Molecular Junctions for Thermoelectric Studies

The carbodithioate moiety, specifically the methyl carbodithioate ester (–CS₂Me), has emerged as a highly effective anchor group for attaching molecules to metal electrodes in the field of single-molecule electronics. nih.govchemrxiv.org These anchor groups are fundamental for creating stable and electronically coupled metal-molecule-metal junctions, which are the basic components of molecular electronic devices. chemrxiv.org The carbodithioate ester has been shown to act as an effective contact for gold electrodes without the need for deprotection. chemrxiv.orgchemrxiv.org

In-depth studies using scanning tunnelling microscopy break junction (STM-BJ) measurements have demonstrated the effectiveness of this anchor group. nih.govchemrxiv.org Spectroscopic analysis confirms that the C=S functionality remains intact when adsorbed onto gold surfaces, and it significantly contributes to charge transport across the molecular junction. nih.govchemrxiv.org The stability and performance of the –CS₂Me group suggest it has strong potential for the fabrication of larger area devices with long-term stability. nih.govchemrxiv.org

This robust anchoring is also crucial for investigating the thermoelectric properties of molecular junctions. Thermopower measurements provide insight into the electronic structure and dominant transport orbitals of the junction. cmu.edu The stronger molecule-electrode coupling provided by conjugated dithiocarbamate linkers can lead to enhanced electrical conductance. researchgate.netacs.org In the context of thermoelectricity, researchers have studied related benzothieno-benzothiophene (BTBT) derivatives to measure key parameters like the Seebeck coefficient (S) and thermal conductance (Gth). umons.ac.be For instance, self-assembled monolayers of a thiolated BTBT derivative on gold exhibited a Seebeck coefficient of 36 μV/K, while an alkylated version (C8-BTBT-C8) showed a much higher value of 245 μV/K due to weaker coupling of the BTBT core with the electrodes. umons.ac.bearxiv.org These studies help in calculating the thermoelectric figure of merit (ZT), a key indicator of a material's efficiency in converting heat to electrical energy. umons.ac.be

Table 2: Thermoelectric Properties of Benzothieno-Benzothiophene (BTBT) Molecular Junctions

Molecule Seebeck Coefficient (S) (μV/K) Thermal Conductance per Molecule (Gth) (pW/K) Thermoelectric Figure of Merit (ZT) at 300 K
Thiolated BTBT 36 umons.ac.bearxiv.org 15 umons.ac.bearxiv.org Up to ~10⁻⁴ umons.ac.bearxiv.org

This table summarizes key experimental thermoelectric parameters for molecular junctions formed with two different BTBT derivatives. The data highlights how molecular structure influences the Seebeck coefficient and thermal conductance, which are critical for developing molecular-scale thermoelectric devices.

Future Research Directions and Outlook for Methyl 1 Benzothiophene 2 Carbodithioate

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of benzothiophene (B83047) scaffolds is a well-established field, yet there remains a continuous demand for more efficient, sustainable, and versatile methods. researchgate.net Future research into the synthesis of Methyl 1-benzothiophene-2-carbodithioate is likely to focus on several key areas:

Transition-Metal Catalysis: While various methods exist for constructing the benzothiophene core, the application of modern transition-metal-catalyzed reactions could offer significant advantages. researchgate.net Future studies could explore palladium, copper, or gold-catalyzed cyclization strategies that might proceed under milder conditions and with greater tolerance for diverse functional groups. youtube.com

C-H Activation/Functionalization: Direct C-H functionalization of a pre-formed benzothiophene ring at the 2-position with a carbodithioate moiety represents a highly atom-economical approach. Research in this direction would aim to develop selective catalytic systems capable of this transformation, bypassing the need for pre-functionalized starting materials.

Flow Chemistry: The implementation of continuous flow synthesis could offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. Future work may involve designing a flow process for the synthesis of this compound, potentially leading to higher yields and purity.

Table 1: Potential Synthetic Strategies for Future Exploration
Synthetic StrategyPotential AdvantagesResearch Focus
Palladium-Catalyzed CyclizationHigh efficiency, functional group toleranceDevelopment of novel ligand systems and optimization of reaction conditions.
Direct C-H CarbodithioationHigh atom economy, reduced synthetic stepsDiscovery of selective catalysts for C-H activation at the C2 position.
Continuous Flow SynthesisImproved scalability, safety, and controlDesign and optimization of a continuous flow reactor setup.
Microwave-Assisted SynthesisReduced reaction times, potential for improved yieldsInvestigation of reaction kinetics and solvent effects under microwave irradiation.

Advanced Mechanistic Investigations of Reactions Involving the Compound

A thorough understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new reactivity. For this compound, future mechanistic studies could provide crucial insights.

Key research questions to be addressed include understanding the electronic influence of the carbodithioate group on the reactivity of the benzothiophene ring system. Advanced techniques such as in-situ spectroscopic monitoring (e.g., NMR, IR) could be employed to observe reactive intermediates. Isotope labeling studies could be designed to trace the pathways of atoms during key bond-forming or bond-breaking steps. A deeper mechanistic understanding will facilitate the rational design of new reactions and applications for the compound.

Exploration of New Applications in Synthetic and Materials Chemistry

The unique structural and electronic properties of benzothiophene derivatives make them attractive targets for various applications. researchgate.net Future research is expected to unlock new potential for this compound.

Synthetic Chemistry: The carbodithioate functional group is a versatile handle for further chemical transformations. Future studies could explore its use in cycloaddition reactions, as a precursor for other sulfur-containing heterocycles, or in cross-coupling reactions to build more complex molecular architectures.

Materials Science: Benzothiophene-containing molecules have been extensively investigated as organic semiconductors. researchgate.netrsc.orgscilit.com The sulfur-rich nature of this compound makes it an intriguing candidate for new materials. Research could focus on its incorporation into conjugated polymers for applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). The compound could also be explored as a ligand for the synthesis of metal-organic frameworks (MOFs) with interesting electronic or catalytic properties.

Medicinal Chemistry: The benzothiophene scaffold is a common pharmacophore in many biologically active compounds. nih.gov While this article excludes specific dosage information, a future research direction could involve using this compound as a building block for the synthesis of novel compounds to be screened for various biological activities.

Table 2: Prospective Application Areas
FieldPotential ApplicationRationale
Organic SynthesisPrecursor for complex heterocyclesThe carbodithioate group offers diverse reactivity for further transformations.
Materials ChemistryComponent of organic semiconductorsThe benzothiophene core is a known building block for electronically active materials. researchgate.netscilit.com
Coordination ChemistrySulfur-based ligand for metal complexesThe dithioester moiety can act as a chelating agent for various metal ions.
Polymer ChemistryMonomer for sulfur-rich polymersPotential for materials with high refractive indices or specific electronic properties.

Synergistic Integration of Experimental and Computational Methodologies

The combination of experimental synthesis and theoretical computation offers a powerful paradigm for modern chemical research. Future investigations into this compound will greatly benefit from this synergistic approach.

Computational methods, such as Density Functional Theory (DFT), can be used to predict the compound's geometric and electronic structure, spectroscopic properties, and reactivity. mdpi.com For instance, theoretical calculations could help elucidate reaction mechanisms by mapping potential energy surfaces and identifying transition states. rsc.org Furthermore, computational screening could guide the design of new derivatives with tailored electronic properties for specific applications in materials science. Molecular docking studies could predict the binding affinity of related compounds to biological targets, helping to prioritize synthetic efforts in drug discovery. nih.gov This integrated approach, where computational predictions are tested and validated by experimental results, will accelerate the pace of discovery and innovation related to this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.